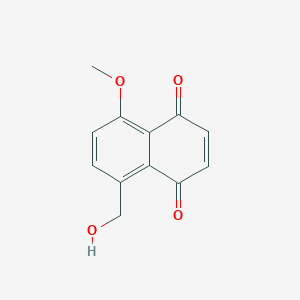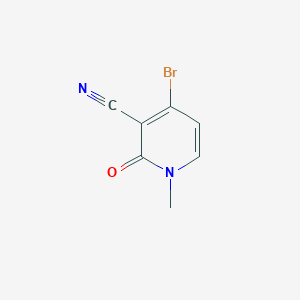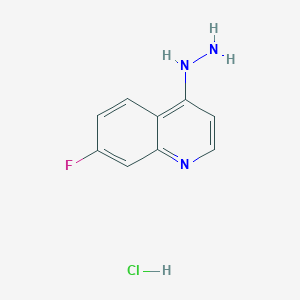
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a hydroxymethyl group at the 5-position and a methoxy group at the 8-position of the naphthalene ring, along with two ketone groups at the 1 and 4 positions. Naphthoquinones are known for their diverse biological activities and are often found in natural products with medicinal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 8-methoxynaphthalene with a suitable acylating agent, followed by oxidation to introduce the quinone functionality. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction.
Reaction Conditions:
Friedel-Crafts Acylation: Typically carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Hydroxymethylation: This step can be performed using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The use of environmentally benign solvents and reagents is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The quinone moiety can be reduced to the corresponding hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-8-methoxynaphthalene-1,4-dione.
Reduction: Formation of 5-(Hydroxymethyl)-8-methoxy-1,4-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound potentially useful in anticancer therapies. The hydroxymethyl and methoxy groups may also contribute to the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in biomass conversion.
8-Methoxy-1,4-naphthoquinone: Similar structure but lacks the hydroxymethyl group.
5-Methyl-8-methoxynaphthalene-1,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione is unique due to the presence of both hydroxymethyl and methoxy groups on the naphthoquinone scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
105531-31-5 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-16-10-5-2-7(6-13)11-8(14)3-4-9(15)12(10)11/h2-5,13H,6H2,1H3 |
Clave InChI |
GFQVATBXHRRRBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)




![6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)




